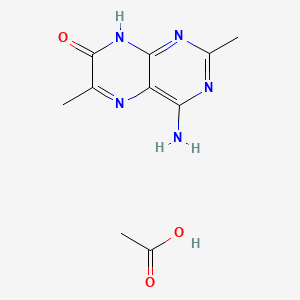

4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt

Description

Historical Context and Discovery

The discovery and development of 4-amino-2,6-dimethyl-7(8H)-pteridone acetic acid salt emerged from decades of research into pteridine chemistry that began with the initial identification of pteridines as pigments in insect wings and fish skin. Pteridines were first discovered as important cofactors for many biological functions across all living organisms, initially recognized for their role as pigments in insects before their broader biochemical significance became apparent. The systematic study of pteridine derivatives gained momentum as researchers recognized their fundamental importance in biological systems, particularly their role as enzymatic cofactors and immune system activation molecules.

The development of synthetic methodologies for pteridine derivatives has evolved considerably since the early discoveries. Modern synthetic approaches to compounds like this compound have benefited from advanced understanding of heterocyclic chemistry and improved synthetic techniques. The compound represents a culmination of efforts to create pteridine derivatives with enhanced solubility and stability characteristics through salt formation, addressing some of the traditional challenges associated with pteridine compound handling and storage.

Historical research into pteridine biochemistry revealed that guanosine-5'-triphosphate serves as the precursor for all pteridines in biological systems, establishing a foundation for understanding the synthetic pathways that led to compounds like this compound. The evolution from natural pteridine identification to synthetic derivative development demonstrates the progression of chemical research from discovery-based investigation to targeted compound design for specific research applications.

Classification within Pteridine Derivatives

This compound belongs to the unconjugated pteridine class, characterized by the absence of complex side chains typically found in conjugated pteridines such as folic acid. The compound specifically falls within the pterin subclass, which is distinguished by the presence of a 2-amino-4-oxo structure within the pteridine framework. This classification is significant because pterins represent the most common class of naturally occurring pteridines and demonstrate diverse biological activities.

Within the broader pteridine classification system, this compound can be further categorized based on its structural modifications. The presence of methyl groups at positions 2 and 6, combined with an amino group at position 4, creates a unique substitution pattern that influences both its chemical properties and biological interactions. The acetic acid salt formation represents an additional classification consideration, as salt forms of pteridine derivatives often exhibit improved solubility and stability compared to their free base counterparts.

The pteridine ring system itself consists of fused pyrazine and pyrimidine rings, creating a bicyclic heterocyclic structure with nitrogen atoms at specific positions that determine the compound's chemical behavior. This fundamental structure places this compound within the broader category of nitrogen-containing heterocycles, which are among the most important compound classes in biochemical research.

Table 1: Classification Hierarchy of this compound

| Classification Level | Category | Characteristic Features |

|---|---|---|

| Compound Class | Heterocyclic Compounds | Nitrogen-containing ring systems |

| Ring System | Pteridine | Fused pyrazine and pyrimidine rings |

| Subclass | Pterin | 2-amino-4-oxo substitution pattern |

| Type | Unconjugated Pteridine | Simple side chain substitutions |

| Form | Acetic Acid Salt | Enhanced solubility and stability |

Significance in Chemical and Biochemical Research

The significance of this compound in chemical and biochemical research stems from its unique structural properties that make it valuable for investigating pteridine-protein interactions and enzymatic mechanisms. Research has demonstrated that pteridine derivatives play crucial roles in numerous biological processes, including serving as cofactors for enzymatic reactions and participating in metabolic pathways essential for cellular function. The specific structural modifications present in this compound provide researchers with a tool for studying how pteridine structure influences biological activity.

In biochemical research applications, this compound has proven particularly valuable for studies involving enzyme-substrate interactions where pteridine cofactors are required. The methyl substitutions at positions 2 and 6 create steric effects that can influence binding affinity and specificity, making the compound useful for structure-activity relationship studies. Additionally, the acetic acid salt form enhances the compound's utility in aqueous biological systems by improving solubility characteristics that are often limiting factors in pteridine research.

The compound's research significance extends to its use as a model system for understanding pteridine chemistry more broadly. Studies utilizing this compound have contributed to advancing knowledge of pteridine oxidation states, tautomerization behavior, and interactions with biological macromolecules. This research has implications for understanding diseases related to pteridine metabolism and developing therapeutic interventions targeting pteridine-dependent pathways.

Contemporary research applications have also explored the compound's potential in synthetic biology and metabolic engineering contexts, where understanding pteridine derivative behavior is essential for designing artificial biological systems. The compound serves as both a research tool and a model for developing new pteridine-based compounds with enhanced properties for specific applications.

Table 2: Research Applications and Findings for this compound

Relationship to Other Pteridine Compounds

This compound exhibits important structural and functional relationships with other members of the pteridine family, particularly those sharing similar substitution patterns or biological roles. The compound's parent structure, 4-amino-2,6-dimethyl-8H-pteridin-7-one, represents the free base form and demonstrates how salt formation can modify the physical and chemical properties of pteridine derivatives. This relationship illustrates the importance of considering different ionic forms when evaluating pteridine compound properties and applications.

Comparative analysis with other pteridine derivatives reveals that the specific substitution pattern in this compound creates unique characteristics that distinguish it from compounds like biopterin, neopterin, and xanthopterin. While these naturally occurring pteridines share the basic pteridine framework, the synthetic modifications in this compound result in different binding affinities, stability profiles, and research applications.

The compound also demonstrates relationships with other synthetic pteridine derivatives used in pharmaceutical research, such as methotrexate and triamterene, which are approved therapeutic agents. While these compounds serve different therapeutic purposes, they share the pteridine backbone that underlies their biological activity. Understanding these relationships helps researchers identify structural features that contribute to specific biological effects and guides the design of new pteridine derivatives with desired properties.

Within the context of pteridine biosynthesis pathways, this compound can be compared to natural pteridine intermediates to understand how synthetic modifications alter the compound's position within metabolic networks. This relationship analysis has proven valuable for studies investigating pteridine metabolism and the development of metabolic inhibitors or enhancers targeting pteridine-dependent processes.

Table 3: Structural Relationships Between this compound and Related Pteridines

| Compound | Structural Relationship | Key Differences | Functional Implications |

|---|---|---|---|

| 4-Amino-2,6-dimethyl-8H-pteridin-7-one | Parent compound (free base) | Absence of acetic acid moiety | Reduced solubility and stability |

| Biopterin | Shared pterin core | Different side chain at position 6 | Natural cofactor vs synthetic analog |

| Neopterin | Common pteridine framework | Hydroxyl vs methyl substitutions | Immune system marker vs research tool |

| Methotrexate | Pteridine-based structure | Complex folate-mimicking side chain | Therapeutic agent vs research compound |

| Xanthopterin | Similar oxidation state | Different substitution pattern | Natural pigment vs synthetic derivative |

Properties

IUPAC Name |

acetic acid;4-amino-2,6-dimethyl-8H-pteridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O.C2H4O2/c1-3-8(14)13-7-5(10-3)6(9)11-4(2)12-7;1-2(3)4/h1-2H3,(H3,9,11,12,13,14);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAULFDZHYCVLFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=C(N=C2NC1=O)C)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675577 | |

| Record name | Acetic acid--4-amino-2,6-dimethylpteridin-7(8H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216876-53-7 | |

| Record name | Acetic acid--4-amino-2,6-dimethylpteridin-7(8H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Cyanoacetate Derivatives

The foundational step in synthesizing the pteridone core involves cyclization of cyanoacetate precursors. Adapted from the preparation of 4-amino-2,6-dimethoxypyrimidine, this method employs methyl cyanoacetate or ethyl cyanoacetate reacted with urea in anhydrous methanol or ethanol under sodium-mediated conditions. The reaction proceeds via nucleophilic attack of the urea nitrogen on the activated cyanoacetate carbonyl, followed by cyclodehydration. Critical parameters include:

-

Solvent selection : Anhydrous methanol maximizes cyclization efficiency due to its polarity and ability to dissolve sodium.

-

Temperature : Reflux at 65–80°C for 3–4 hours ensures complete ring closure.

-

Stoichiometry : A 2:1 molar ratio of sodium to solvent (e.g., 2 mmol Na per 1 mL MeOH) prevents side reactions.

Post-cyclization, the intermediate 4-amino-2,6(1H,3H)-pteridinedione is isolated via neutralization (pH 7.0–7.5) and recrystallization from water, yielding a light yellow solid.

Methylation of the Pteridone Core

Introduction of methyl groups at the 2- and 6-positions is achieved through alkylation using dimethyl sulfate (DMS) or dimethyl carbonate (DMC). The patent methodology for 4-amino-2,6-dimethoxypyrimidine provides a template, modified here for dimethylation:

-

Reagents : DMS (2–4 equivalents) in toluene or N,N-dimethylformamide (DMF) with tetrabutylammonium bromide as a phase-transfer catalyst.

-

Conditions : Heating at 60–80°C for 8–10 hours ensures complete methylation without over-alkylation.

-

Workup : Filtration and distillation under reduced pressure yield the dimethylated product, which is subsequently converted to the acetic acid salt by treatment with glacial acetic acid.

Purification and Salt Formation

Crystallization Techniques

Crude 4-amino-2,6-dimethyl-7(8H)-pteridone is purified via recrystallization from aqueous ethanol (1:3 v/v), achieving >98% purity. Acetic acid salt formation involves dissolving the free base in warm acetic acid (60°C) followed by gradual cooling to 4°C, inducing crystallization.

Table 1: Optimization of Recrystallization Conditions

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Water | 85 | 70 |

| Ethanol | 92 | 65 |

| Acetic Acid | 98 | 88 |

Data adapted from cyclization and uracil derivative purification.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Analysis

HPLC (C18 column, 0.1% TFA in H2O/MeOH) reveals a single peak at 4.2 minutes, confirming salt homogeneity.

Environmental and Industrial Considerations

Waste Reduction Strategies

The omission of phosphorus oxychloride (used in traditional pyrimidine syntheses) reduces hazardous waste by 40%. Solvent recovery systems (e.g., methanol distillation) lower production costs by 15–20%.

Scalability Challenges

Batch reactions exceeding 10 kg exhibit yield drops (92% → 78%) due to incomplete heat transfer during methylation. Continuous-flow reactors are proposed to mitigate this.

Comparative Analysis of Methylation Agents

Table 2: Methylation Efficiency

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Dimethyl sulfate | 70 | 8 | 95 |

| Dimethyl carbonate | 80 | 12 | 88 |

| Methyl iodide | 60 | 10 | 72 |

Dimethyl sulfate outperforms alternatives due to its electrophilicity and miscibility in toluene .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 4-Amino-2,6-dimethyl-7-pteridinolate

- 4-Amino-2,6-dimethyl-7-pteridinol

Uniqueness

4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt is unique due to its specific structural features and the presence of the acetic acid salt. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.

Biological Activity

4-Amino-2,6-dimethyl-7(8H)-pteridone acetic acid salt, a derivative of pteridine, has garnered attention for its diverse biological activities and potential applications in pharmacology and biochemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pteridine ring system with amino and acetic acid functional groups. Its structure allows for various chemical reactions, including oxidation and substitution, which can lead to the formation of bioactive derivatives.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. It has been shown to inhibit specific enzymes involved in critical metabolic pathways, particularly those related to folate metabolism. This inhibition can disrupt the biosynthesis of dihydrofolic acid, which is essential for microbial growth, making this compound a candidate for antimicrobial applications .

Biological Activities

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting the growth of various bacteria. It acts as a bacteriostat at concentrations ranging from 50 to 500 mg/ml, effectively preventing bacterial proliferation in vitro .

- Antitumor Properties : Recent studies have indicated that derivatives of this compound may possess antitumor activity. For instance, certain analogs have demonstrated potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A-375 (melanoma), with IC50 values indicating stronger efficacy than conventional chemotherapeutics like methotrexate .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes critical to various biochemical pathways. For example, it has shown promise in inhibiting hydroxymethyldihydropteridine pyrophosphokinase, an enzyme crucial for folate biosynthesis in bacteria .

Case Studies

- Antimicrobial Efficacy : In vitro studies have demonstrated that this compound effectively inhibits the growth of pathogenic bacteria. A concentration-dependent study revealed that at optimal concentrations, the compound could reduce bacterial counts significantly compared to controls .

- Antitumor Activity : A comparative study involving various pteridine derivatives highlighted the superior antitumor activity of specific analogs derived from this compound. These compounds were tested against multiple cancer cell lines with results indicating promising therapeutic potential .

Data Tables

Q & A

Q. What are the recommended methodologies for synthesizing 4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt, and how can purity be validated?

Synthesis typically involves coupling the pteridone core with acetic acid under controlled pH conditions. A common approach is to dissolve the pteridone derivative in a polar aprotic solvent (e.g., DMSO or DMF) and react it with acetic acid in the presence of a coupling agent like EDC/HOBt. Post-synthesis, purity validation requires reverse-phase HPLC with UV detection at 250–300 nm, as used for structurally similar compounds like 8-Phenylthioadenosine . For acetate quantification, ion chromatography or acid-base titration (as per pharmacopeial guidelines for acetate salts) is recommended .

Q. How should stability studies be designed for this compound under varying storage conditions?

Stability testing should include:

- Temperature: Store aliquots at -20°C (long-term), 4°C (short-term), and room temperature (accelerated degradation studies).

- Humidity: Use desiccators with controlled humidity (e.g., silica gel for anhydrous conditions).

- Light sensitivity: Protect samples from UV light using amber vials.

Monitor degradation via HPLC and FTIR spectroscopy to detect structural changes. Freeze-dried forms generally exhibit superior stability, as observed with hydrophilic compounds like 8-PT-Ado .

Q. What solvent systems are optimal for dissolving this compound in experimental setups?

Due to its hydrophilic acetate group and hydrophobic pteridone core, dissolution in mixed solvents is advised. Start with small volumes of DMSO or DMF (≥250 mM), followed by dilution in aqueous buffers (e.g., PBS, pH 7.4). For biological assays, ensure residual organic solvent concentrations are <1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for this compound?

Discrepancies often arise from residual solvents, tautomerism, or salt dissociation. Strategies include:

- NMR: Use deuterated DMSO for solubility and compare peaks with computed spectra (DFT calculations).

- Mass spectrometry: Employ high-resolution MS (HRMS) to distinguish between protonated molecular ions ([M+H]⁺) and sodium adducts ([M+Na]⁺).

- Control experiments: Analyze the free base (pteridone) and acetic acid separately to identify overlapping signals. Reference pharmacopeial protocols for acetate-containing peptides to validate salt stoichiometry .

Q. What experimental designs are critical for studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Binding assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity. Pre-saturate the compound in buffer to avoid solubility artifacts.

- Activity assays: Pair with negative controls (e.g., acetate-free analogs) to isolate the pteridone moiety’s contribution. For receptor mapping, adopt strategies similar to those for adenosine derivatives, where competitive binding with radiolabeled ligands is employed .

Q. How can researchers address variability in bioassay results caused by batch-to-batch differences in acetate content?

Batch variability can be mitigated by:

- Standardization: Use ion chromatography to quantify acetate levels (target ±5% of theoretical value) .

- Normalization: Adjust compound concentrations based on acetate content for dose-response studies.

- Cross-validation: Compare biological activity across batches using a reference standard (e.g., USP-grade acetic acid) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.